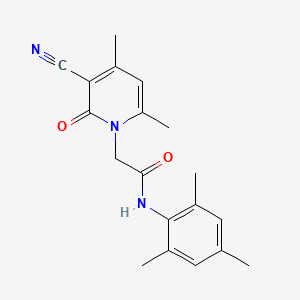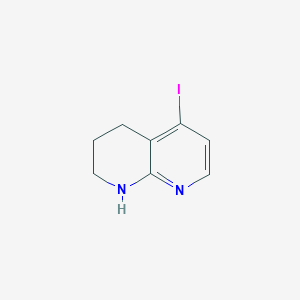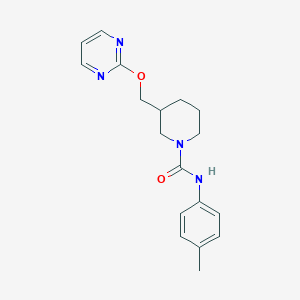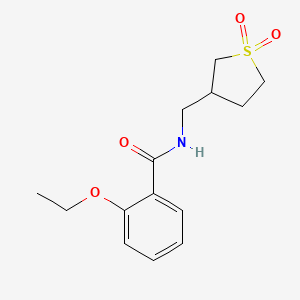![molecular formula C22H21ClN6O4 B2600547 N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide CAS No. 1251584-38-9](/img/structure/B2600547.png)
N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide” is a compound that belongs to the imidazopyridine class . Imidazopyridines are known to play a crucial role in numerous disease conditions. They have been found to have various biological activities, including acting as GABA A receptor positive allosteric modulators . Other drugs in this class have been developed as proton pump inhibitors, aromatase inhibitors, and NSAIDs .
Molecular Structure Analysis
The imidazopyridines comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo [4,5- b ]pyridines, imidazo [4,5- c ]pyridines, imidazo [1,5- a ]pyridines and imidazo [1,2- a ]pyridines .Scientific Research Applications
Antimycobacterial Activity
One significant application of imidazo[1,2-a]pyridine derivatives, structurally related to N,2-dimethyl-3-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)benzamide, is in the development of antimycobacterial agents. Compounds with modifications on this scaffold have demonstrated considerable activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, indicating their potential as new antitubercular agents. Studies highlight the synthesis of novel compounds that exhibit excellent in vitro activity against the H37Rv strain and clinically isolated multidrug-resistant M. tuberculosis strains, providing a foundation for further pharmaceutical development (Lv et al., 2017; Wu et al., 2016).
DNA Recognition and Gene Expression Control
Another crucial area of application is the design and synthesis of polyamides incorporating imidazole and pyrrole units, aimed at targeting specific DNA sequences to control gene expression. These compounds can form stacked dimers that bind to the minor groove of DNA, showing promise as potential medicinal agents for treating diseases, including cancer. The ability to specifically target G/C rich sequences or tolerate A/T pairs depending on the incorporation of N-methylimidazole or pyrrole units respectively, showcases their versatility and potential for precision medicine (Chavda et al., 2010).
Synthesis and Scale-up Challenges
The development of scalable synthesis methods for compounds like AG-28262, closely related to the target molecule, underlines the industrial and pharmaceutical relevance of these chemicals. Overcoming challenges in the synthesis of key components on a larger scale, demonstrates the feasibility of producing these compounds for broader applications, including as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a significant role in tumor angiogenesis (Scott et al., 2006).
Antiviral and Antiulcer Applications
Research into imidazo[1,2-a]pyridine derivatives extends into the development of antiviral agents against human rhinovirus and antiulcer agents, highlighting the broad spectrum of potential therapeutic applications. These studies explore the structural requirements for activity, offering insights into the design of more effective compounds (Hamdouchi et al., 1999; Starrett et al., 1989).
properties
IUPAC Name |
5-amino-N-(2-chlorophenyl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O4/c1-12-16(26-22(33-12)13-8-9-17(31-2)18(10-13)32-3)11-29-20(24)19(27-28-29)21(30)25-15-7-5-4-6-14(15)23/h4-10H,11,24H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAMINSNIKRAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2600466.png)
![N-(oxolan-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2600470.png)
![4-[(3-Butoxypropyl)amino]-4-oxobutanoic acid](/img/structure/B2600471.png)

![[2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic acid](/img/structure/B2600474.png)
![1-(2,5-difluorophenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2600476.png)
![N-(2-methoxybenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2600478.png)


![Ethyl 2-[2-(2-acetylsulfanylacetyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2600481.png)



